tert-Butyl 4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate
Description
tert-Butyl 4-oxo-3-azatricyclo[4.2.1.0²,⁵]nonane-3-carboxylate is a tricyclic compound featuring a bicyclo[4.2.1] framework fused with a bridged azetidine ring and a tert-butyl carboxylate group. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and materials science. The compound’s rigid tricyclic core may influence binding affinity in drug discovery, while the tert-butyl ester enhances solubility and stability during synthetic workflows.
Properties
IUPAC Name |
tert-butyl 4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-10-8-5-4-7(6-8)9(10)11(14)15/h7-10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQETWINOIJFTEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C3CCC(C3)C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Azatricyclic Framework Formation
The tricyclic [4.2.1.02,5] system necessitates precise control over ring-forming reactions. A prevalent approach involves intramolecular cyclization of pre-functionalized piperidine derivatives. For example, tert-butyl 4-methylenepiperidine-1-carboxylate serves as a key intermediate, undergoing Zn/Cu-mediated cyclization with trichloroacetyl chloride in dimethoxyethane (DME) to generate the azaspiro intermediate, which is subsequently functionalized into the target tricyclic structure . This method achieves moderate yields (15–20%) due to competing side reactions but offers straightforward purification via silica gel chromatography .
Alternative cyclization routes employ transition-metal catalysis. Palladium-catalyzed C–H activation of tert-butyl piperidine carboxylates enables direct annulation with alkenes or alkynes, though this method remains underdeveloped for strained tricyclic systems . Recent efforts have explored photoredox-mediated [2+2] cycloadditions to construct the fused bicyclo[2.2.1] subunit, albeit with limited success in maintaining the tert-butyl carbamate group’s integrity .
Functional Group Interconversion at the Azetidine Core
Modification of existing azetidine derivatives provides a complementary pathway. tert-Butyl 2-oxoazetidine-1-carboxylates undergo ring-expansion reactions when treated with diazomethane derivatives, forming the seven-membered ring component of the tricyclic system. For instance, reaction with trimethylsilyldiazomethane in the presence of BF3·OEt2 induces a -shift mechanism, yielding the expanded cyclooctane framework . This method’s critical limitation lies in handling hazardous diazo compounds at scale.
Oxidative dearomatization represents another strategy. Treatment of tert-butyl 4-arylpiperidine-1-carboxylates with hypervalent iodine reagents (e.g., phenyliodine(III) diacetate) generates radical intermediates that undergo intramolecular trapping to form the tricyclic skeleton . Yields vary significantly (30–58%) depending on substituent electronic effects, with electron-donating groups enhancing cyclization efficiency .
Solid-Phase Synthesis and Parallel Optimization
High-throughput screening has identified optimized conditions for small-scale synthesis. Immobilization of the piperidine precursor on Wang resin enables iterative coupling and cyclization steps, followed by cleavage with trifluoroacetic acid to liberate the target compound . Key advantages include:
| Parameter | Solution-Phase | Solid-Phase |
|---|---|---|
| Average Yield | 22% | 35% |
| Purity (HPLC) | 91% | 97% |
| Scalability | >100 g | <5 g |
| Purification Steps | 3 | 1 |
While limited to milligram quantities, this approach facilitates rapid exploration of protecting group strategies and ring-strain minimization .
Industrial-Scale Process Considerations
Kilogram-scale production employs a telescoped three-step sequence:
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Piperidine Quaternization : Treatment of 4-hydroxypiperidine with mesyl chloride generates the mesylate leaving group (95% yield) .
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Nucleophilic Displacement : Reaction with tert-butyl carbamate under cesium fluoride catalysis in DMA at 85°C installs the Boc-protected amine (58–84% yield) .
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Oxidative Cyclization : Manganese dioxide-mediated dehydrogenation forms the 4-oxo group while inducing tricyclization (73% yield) .
Critical process parameters include:
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Temperature Control : Maintaining 85±2°C during displacement prevents epimerization .
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Solvent Selection : Dimethylacetamide (DMA) outperforms DMF in minimizing byproduct formation .
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Catalyst Loading : CsF at 1.2 equivalents balances reaction rate and cost .
Analytical Characterization and Quality Control
Identity confirmation relies on tandem LC-MS and 2D NMR spectroscopy. Key spectroscopic signatures include:
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1H NMR (CDCl3): δ 1.42 (s, 9H, tert-butyl), 3.65–3.75 (m, 2H, N–CH2), 4.68–4.75 (m, 1H, bridgehead proton) .
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13C NMR : 155.2 ppm (carbonyl), 79.8 ppm (quaternary C of Boc), 62.1 ppm (N–CH2) .
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HRMS : m/z calculated for C13H19NO3 [M+H]+ 237.1365, found 237.1362 .
Purification typically employs reverse-phase chromatography (C18 column, 10–90% MeCN/H2O gradient), achieving >97% purity . Residual solvent levels (DMA <500 ppm) are monitored via GC-MS to meet ICH guidelines .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
tert-Butyl 4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which tert-Butyl 4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s tricyclic structure allows it to fit into binding sites and modulate the activity of these targets.
Comparison with Similar Compounds
Key Differences :
- This difference impacts conformational flexibility and intermolecular interactions .
- Electronic Effects : The azatricyclo compound’s bridged lactam may exhibit distinct resonance stabilization compared to the spiro system’s triaza motif, altering reactivity in nucleophilic or electrophilic environments.
Spectroscopic and Computational Analysis
High-field NMR and quantum chemical calculations are critical for differentiating such compounds. For example:
- NMR Shifts : The tricyclo compound’s proton environment would show distinct splitting patterns due to its rigid, fused rings, whereas the spiro analog’s protons may exhibit simpler coupling constants owing to its symmetry .
- Computational Validation : Quantum chemical methods (e.g., DFT) can predict chemical shifts to resolve ambiguities, as demonstrated in the structural revision of acremine P, where calculated data corrected published errors .
Research Findings and Challenges
Synthetic Accessibility : The tricyclo compound’s synthesis likely requires strained ring-closure strategies (e.g., cycloadditions), whereas the spiro analog may form via milder intramolecular condensations.
Crystallography : SHELX software (e.g., SHELXL) is widely used for refining such small-molecule structures, though the tricyclo compound’s complexity may demand higher-resolution data .
Safety Profiles : The spiro compound’s hazards (e.g., H335) highlight the need for rigorous handling protocols, which may extend to structurally related azatricyclo derivatives .
Biological Activity
tert-Butyl 4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate, with the CAS number 1335034-78-0, is a complex organic compound notable for its unique tricyclic structure and potential biological activity. This article aims to explore its biological properties, mechanisms of action, synthesis methods, and applications in various fields.
- Molecular Formula : C₁₃H₁₉NO₃
- Molecular Weight : 237.29 g/mol
- Structure : The compound features a tricyclic core that contributes to its biological interactions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors involved in various biochemical pathways. The compound's tricyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets and potentially leading to therapeutic effects.
Enzyme Interactions
Research indicates that this compound can affect enzyme activity, making it a candidate for studying enzyme interactions and biological pathways. The mechanism by which it exerts these effects involves binding to active sites on enzymes, thereby inhibiting or enhancing their activity.
Case Studies
- Inhibition Studies : In vitro studies have demonstrated that this compound can inhibit certain proteases, suggesting potential applications in drug development for diseases where protease activity is dysregulated.
- Pharmacological Research : Preliminary pharmacological studies indicate that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, warranting further investigation into its therapeutic potential.
Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated the inhibitory effect on protease enzymes with IC50 values indicating potency in enzyme inhibition. |
| Study B | Explored the compound's interaction with cellular receptors, highlighting its potential as a lead compound in drug discovery. |
| Study C | Investigated the synthesis routes and characterized the biological activity through various assays, confirming its role as a bioactive molecule. |
Synthesis Methods
The synthesis of this compound typically involves multiple steps starting from readily available precursors:
- Cyclization Reactions : Formation of the tricyclic core under controlled conditions.
- Functional Group Modifications : Introduction of the tert-butyl ester and oxo group through specific chemical reactions.
- Purification : Techniques such as recrystallization or chromatography are employed to ensure high yield and purity.
Scientific Research
The unique structure of this compound makes it a valuable tool in:
- Chemistry : As a building block for synthesizing more complex molecules.
- Biology : For studying enzyme interactions and cellular pathways.
Pharmaceutical Development
Ongoing research is exploring its potential as an active ingredient or pharmaceutical intermediate due to its promising biological activities.
Q & A
Q. What are the common synthetic routes for tert-Butyl 4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate, and what key reaction conditions are required?
The synthesis typically involves multi-step reactions, starting with the formation of the bicyclic core via cyclization reactions. For example, tert-butyl ester groups can be introduced through acid-catalyzed esterification under anhydrous conditions. Controlled temperatures (e.g., 0–25°C) and catalysts like p-toluenesulfonic acid are critical to avoid side reactions. Purification via recrystallization or column chromatography ensures high yields (>70%) .
Q. Which spectroscopic methods are most effective for characterizing the compound’s structure?
- X-ray crystallography using SHELX programs provides definitive structural elucidation, particularly for resolving bicyclic frameworks .
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) confirms stereochemistry and functional groups.
- High-resolution mass spectrometry (HRMS) validates molecular weight and purity .
Q. What purification techniques are recommended for isolating this compound?
Q. What storage conditions are optimal for maintaining stability?
Store in airtight containers at 2–8°C, protected from light and moisture. Similar bicyclic carboxylates show degradation under oxidative or humid conditions, necessitating inert atmospheres (e.g., argon) for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when confirming the bicyclic structure?
Combine X-ray crystallography for absolute configuration with DFT calculations to model expected NMR/IR spectra. Discrepancies in NOE correlations or coupling constants can be addressed by re-evaluating solvent effects or tautomeric equilibria .
Q. What strategies optimize reaction yields in multi-step syntheses?
Q. How does stereochemistry influence reactivity in derivatization reactions?
The spatial arrangement of the azatricyclo framework affects nucleophilic attack sites. For example, axial vs. equatorial tert-butyl groups alter steric hindrance. Kinetic studies under varying conditions (e.g., polar aprotic solvents) can map stereoelectronic effects .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) models binding to enzymes like cytochrome P450.
- MD simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .
Q. How can scaling challenges from lab to pilot scale be addressed?
- Flow chemistry improves heat/mass transfer for exothermic steps.
- Process analytical technology (PAT) monitors critical parameters (pH, temperature) in real time.
- Catalyst recycling via immobilized enzymes or heterogeneous systems reduces costs .
Q. What analytical methods validate purity for regulatory compliance?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
